"4-(Azetidin-1-yl)-2-methylaniline" chemical properties
"4-(Azetidin-1-yl)-2-methylaniline" chemical properties
Part 1: Executive Summary
4-(Azetidin-1-yl)-2-methylaniline (CAS: 344405-56-7) is a specialized heterocyclic building block increasingly utilized in modern drug discovery to modulate physicochemical properties and metabolic stability. Unlike its acyclic analog N,N-dimethylaniline or the larger cyclic congener N-arylpyrrolidine, the azetidine moiety introduces unique conformational constraints and electronic properties due to significant ring strain (~26 kcal/mol).
This guide serves as a definitive technical resource for integrating this scaffold into Structure-Activity Relationship (SAR) campaigns. It addresses the synthesis, reactivity, and strategic application of the compound, specifically highlighting its utility in lowering lipophilicity (LogD) while maintaining steric coverage comparable to larger cycloalkylamines.
Part 2: Chemical Identity & Physicochemical Profile
The compound features a polarized "push-push" electronic system where the azetidine ring acts as a strong electron donor para to the primary aniline amine. This electronic richness makes the primary amine highly nucleophilic but also renders the system susceptible to oxidation.
Table 1: Key Technical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(Azetidin-1-yl)-2-methylaniline | |
| CAS Number | 344405-56-7 | |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| SMILES | Cc1cc(ccc1N)N2CCC2 | |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Predicted pKa | ~5.8 (Aniline NH₂), < 1.0 (Azetidine N) | Azetidine N lone pair is delocalized |
| cLogP | 1.68 ± 0.4 | Moderate lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 | |
| Rotatable Bonds | 1 (C-N bond between rings) | Restricted rotation |
Part 3: Synthesis & Manufacturing Protocol
While palladium-catalyzed Buchwald-Hartwig amination is possible, the industrial standard for this specific substitution pattern relies on Nucleophilic Aromatic Substitution (SₙAr) followed by reduction. This route avoids expensive transition metals and leverages the activation of the fluorine atom by the para-nitro group.
Validated Synthetic Route (SₙAr + Reduction)
Step 1: SₙAr Coupling
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Precursor: 4-Fluoro-2-methyl-1-nitrobenzene (CAS: 446-11-7).
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Reagent: Azetidine (free base or HCl salt with excess base).
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Conditions: K₂CO₃, DMF or DMSO, 60–80°C.
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Mechanism: The nitro group activates the para-fluorine. The steric bulk of the ortho-methyl group does not significantly hinder attack at the para position.
Step 2: Nitro Reduction
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Reagent: H₂ (balloon or moderate pressure), 10% Pd/C.
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Solvent: Methanol or Ethanol.
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Critical Note: Avoid acidic conditions during workup to prevent azetidine ring opening.
Visualized Reaction Workflow
Figure 1: Two-step industrial synthesis route via nucleophilic aromatic substitution and catalytic hydrogenation.
Part 4: Structural Analysis & Reactivity
The Azetidine Ring Strain
The azetidine ring possesses significant angle strain (~90° bond angles vs. 109.5° ideal). In the context of an aniline:
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Hybridization: The nitrogen atom adopts an sp²-like geometry to conjugate with the aromatic ring. This planarization increases ring strain compared to alkyl azetidines.
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Stability: The ring is stable to basic and neutral conditions but vulnerable to acid-catalyzed ring opening (hydrolysis) and oxidative metabolism .
Metabolic Liability (The "Soft Spot")
In drug discovery, N-aryl azetidines are often scrutinized for metabolic stability. The carbon atoms alpha to the nitrogen are sites for cytochrome P450-mediated oxidation.
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Pathway:
-Hydroxylation Ring opening Formation of reactive aldehydes (e.g., 3-aminopropanal derivatives). -
Mitigation: If high clearance is observed, consider blocking metabolic sites by adding fluorine to the azetidine ring (e.g., 3,3-difluoroazetidine).
Nucleophilicity of the Aniline
The electron-donating effect of the para-azetidinyl group (+M effect) significantly boosts the nucleophilicity of the primary amine.
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Implication: Acylation or alkylation reactions at the NH₂ will proceed rapidly, often requiring lower temperatures than standard anilines to prevent over-reaction.
Part 5: Applications in Drug Discovery
This molecule is primarily used as a scaffold intermediate for kinase inhibitors and GPCR ligands.
Why Choose Azetidine over Dimethylamine?
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Conformational Restriction: The cyclic structure reduces the entropic penalty upon binding to a protein pocket.
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Solubility & LogD: Azetidines often lower LogD (distribution coefficient) compared to their diethyl or piperidine analogs, improving aqueous solubility and reducing non-specific binding.
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Vector Alignment: The bond vectors of the azetidine ring are distinct from pyrrolidine, offering a subtle way to fine-tune the orientation of substituents in the binding pocket.
Decision Logic for SAR Implementation
Figure 2: Strategic decision tree for substituting acyclic amines with azetidine in Lead Optimization.
Part 6: Handling & Safety Protocol
Hazard Classification (GHS):
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Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
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Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
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Sensitization: Potential skin sensitizer due to the aniline moiety.
Storage & Stability:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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The compound is air-sensitive over long periods; oxidation leads to darkening (formation of quinoid species).
Disposal:
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Incineration with a scrubber for nitrogen oxides (NOx).
References
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CymitQuimica . (n.d.). 4-(Azetidin-1-yl)-2-methylaniline Product Sheet. Retrieved from
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Alchimica . (n.d.). Chemical Catalog: 4-(azetidin-1-yl)-2-methylaniline. Retrieved from
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Sigma-Aldrich . (n.d.). 1-Fluoro-4-methyl-2-nitrobenzene (Precursor) Safety Data Sheet. Retrieved from
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National Institutes of Health (NIH) . (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from
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ResearchGate . (2020). Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene. Retrieved from
